1,4-Naphthalenebis(trifluoromethanesulfonate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-Naphthalenebis(trifluoromethanesulfonate), also known as NBTS, is an organic compound that has become increasingly popular in recent years due to its wide range of applications in organic synthesis and laboratory experiments. NBTS is a powerful reagent that can be used to modify and synthesize both organic and inorganic compounds, as well as to catalyze chemical reactions. It can also be used as a catalyst in the synthesis of pharmaceuticals, polymers, and other materials. In addition, NBTS has been found to have a number of biochemical and physiological effects that make it a valuable tool in scientific research.

科学的研究の応用

General Use of 1,4-Naphthalenebis(trifluoromethanesulfonate)

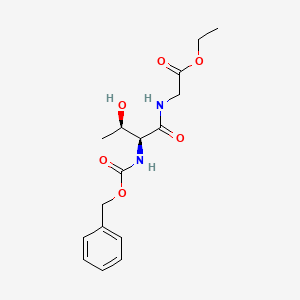

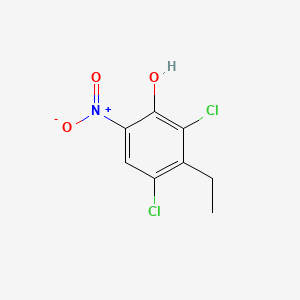

1,4-Naphthalenebis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C12H6F6O6S2 and a molecular weight of 424.28 . It appears as a white to almost white powder or crystal . It’s primarily used in various scientific and industrial applications .

Application in Tribology

- Summary of the Application : In the field of tribology, which studies friction, wear, and lubrication, 1,4-Naphthalenebis(trifluoromethanesulfonate) has been used in research related to thin-film lubrication (TFL) .

- Methods of Application or Experimental Procedures : The study reported the use of polyalkylene glycols (PAGs, polar molecules) and poly-α-olefins (PAOs, nonpolar molecules) as lubricants on steel/steel friction pairs that have been pre-treated by wearing-in with polyethylene glycol aqueous solution (PEG (aq)) . Various affecting factors, including the sliding velocity, normal load, and viscosity of the lubricants, were investigated .

- Results or Outcomes : The study found that a steady superlubricity state with a coefficient of friction (CoF) of 0.0045 for PAG100 and 0.006 for PAO6 could be maintained for at least 1 hour . This indicates that 1,4-Naphthalenebis(trifluoromethanesulfonate) could potentially be used to reduce friction in TFL applications .

General Use of 1,4-Naphthalenebis(trifluoromethanesulfonate)

1,4-Naphthalenebis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C12H6F6O6S2 and a molecular weight of 424.28 . It appears as a white to almost white powder or crystal . It’s primarily used in various scientific and industrial applications .

Application in Perovskite Solar Cells

- Summary of the Application : In the field of photovoltaics, which studies the conversion of light into electricity, 1,4-Naphthalenebis(trifluoromethanesulfonate) has been used in research related to perovskite solar cells .

- Methods of Application or Experimental Procedures : The study reported the use of scandium trifluoromethanesulfonate (Sc (OTF) 3) introduced into the perovskite precursor solution as a multifunctional additive . The sulfonic group could coordinate with lead ions, thus reducing the perovskite crystallization process, and a high quality perovskite film with large grain size, high crystallinity and few defects is obtained .

- Results or Outcomes : The study found that inverted perovskite solar cells with Sc (OTF) 3 at a low doping amount of 0.1 mg ml −1 show a remarkable efficiency of 20.63% along with an open circuit voltage (Voc) of 1134 mV, a short circuit current density (Jsc) of 21.71 mA cm −2, and a high fill factor (FF) of 83.80% .

General Use of 1,4-Naphthalenebis(trifluoromethanesulfonate)

1,4-Naphthalenebis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C12H6F6O6S2 and a molecular weight of 424.28 . It appears as a white to almost white powder or crystal . It’s primarily used in various scientific and industrial applications .

Application in Acylation Reactions

- Summary of the Application : In the field of organic chemistry, which studies the structure, properties, composition, reactions, and synthesis of organic compounds, 1,4-Naphthalenebis(trifluoromethanesulfonate) has been used in research related to acylation reactions .

- Methods of Application or Experimental Procedures : The study reported the use of trifluoromethanesulfonic acid (TfOH) as a superior catalyst for acylation . The catalytic activity of TfOH in C- and/or O-acylation has broadened the use of various substrates under mild and neat or forced conditions .

- Results or Outcomes : The study found that the unique controllability of its catalytic activity in the tendency of C-acylation and/or O-acylation is discussed .

特性

IUPAC Name |

[4-(trifluoromethylsulfonyloxy)naphthalen-1-yl] trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-9-5-6-10(8-4-2-1-3-7(8)9)24-26(21,22)12(16,17)18/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQONKZHJZYVAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F6O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Naphthalenebis(trifluoromethanesulfonate) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1631087.png)

![Pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1631089.png)

![2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1631094.png)